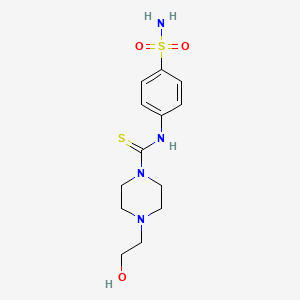
2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a 4-methylphenoxy group and a 2-propyltetrazol-5-yl group attached to an acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with 2-propyltetrazole in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and tetrazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-propyltetrazol-5-yl)acetamide
- 2-(4-methylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide
- 2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)propionamide
Uniqueness
2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDTZQCZBJSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)
![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-NITROBENZAMIDE](/img/structure/B5874699.png)
![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)

![3,4-dimethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5874716.png)



![ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B5874757.png)

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5874787.png)

